N-benzyl-3-[(2-methylpropanoyl)amino]benzamide
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Overview
Description
N-benzyl-3-[(2-methylpropanoyl)amino]benzamide is an organic compound with the molecular formula C18H20N2O2. This compound belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[(2-methylpropanoyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts such as ZrCl4 immobilized on diatomite earth can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[(2-methylpropanoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like KMnO4 or OsO4.
Reduction: Common reducing agents include H2/Ni, LiAlH4, and NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents such as RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-benzyl-3-[(2-methylpropanoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-3-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-benzyl-3-[(2-methylpropanoyl)amino]benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its synthesis and reactivity can be tailored for specific applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-benzyl-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-13(2)17(21)20-16-10-6-9-15(11-16)18(22)19-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
ALHJVEGRVRKBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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